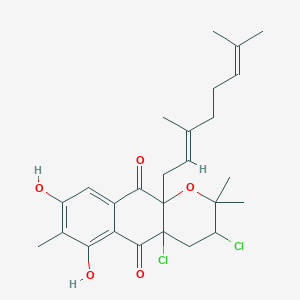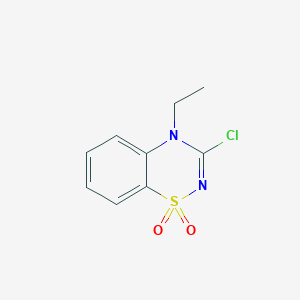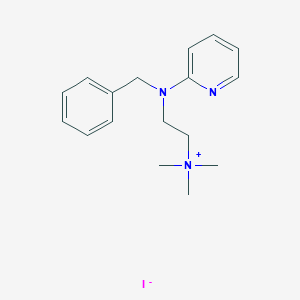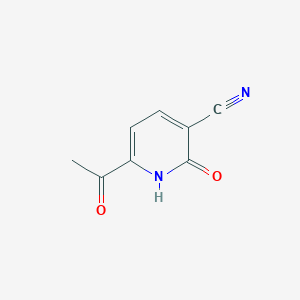
Antibiotic SF2415B3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibiotic SF2415B3 is a compound isolated from the culture extract of the bacterium Streptomyces sp. TMKS8, which was derived from a sea slug . This compound has shown significant antimicrobial activity against Gram-positive bacteria and cytotoxicity against certain cancer cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Antibiotic SF2415B3 involves the fermentation of the producing organism, Streptomyces sp. TMKS8 . The fermentation process typically includes the following steps:
Inoculation: A slant culture of Streptomyces sp. TMKS8 is inoculated into a flask containing a nutrient medium.
Fermentation: The inoculated flask is cultured on a rotary shaker at 28°C for several days.
Extraction: The antibiotics are extracted from the culture using a mixture of acetone and water.
Purification: The crude extract is further purified using chromatographic techniques such as Sephadex LH-20 chromatography.
Industrial Production Methods
Industrial production of this compound follows a similar fermentation process but on a larger scale. The production medium typically contains starch, soybean oil, cotton seed meal, corn gluten meal, calcium carbonate, and ferrous sulfate . The fermentation is carried out in large fermentors with controlled conditions to optimize the yield of the antibiotic.
Análisis De Reacciones Químicas
Types of Reactions
Antibiotic SF2415B3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Aplicaciones Científicas De Investigación
Antibiotic SF2415B3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the biosynthesis and chemical properties of antibiotics.
Biology: Investigated for its antimicrobial activity against various bacterial strains.
Medicine: Explored for its potential use in treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of new antibiotics and other pharmaceutical products
Mecanismo De Acción
The mechanism of action of Antibiotic SF2415B3 involves targeting the bacterial cell wall and inhibiting its synthesis. This leads to the disruption of the cell wall and ultimately the death of the bacterial cell . The compound also exhibits cytotoxic effects on cancer cells by inducing apoptosis through the activation of specific molecular pathways .
Comparación Con Compuestos Similares
Antibiotic SF2415B3 is part of a family of antibiotics that includes several similar compounds such as SF2415A1, SF2415A2, SF2415A3, SF2415B1, and SF2415B2 . These compounds share similar structures and mechanisms of action but may differ in their specific antimicrobial and cytotoxic activities . The uniqueness of this compound lies in its specific activity against certain Gram-positive bacteria and its potential use in cancer therapy .
Propiedades
Número CAS |
110200-29-8 |
|---|---|
Fórmula molecular |
C26H32Cl2O5 |
Peso molecular |
495.4 g/mol |
Nombre IUPAC |
3,4a-dichloro-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione |
InChI |
InChI=1S/C26H32Cl2O5/c1-14(2)8-7-9-15(3)10-11-26-22(31)17-12-18(29)16(4)21(30)20(17)23(32)25(26,28)13-19(27)24(5,6)33-26/h8,10,12,19,29-30H,7,9,11,13H2,1-6H3/b15-10+ |
Clave InChI |
ZLFOHASQVSADOU-XNTDXEJSSA-N |
SMILES isomérico |
CC1=C(C=C2C(=C1O)C(=O)C3(CC(C(OC3(C2=O)C/C=C(\C)/CCC=C(C)C)(C)C)Cl)Cl)O |
SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3(CC(C(OC3(C2=O)CC=C(C)CCC=C(C)C)(C)C)Cl)Cl)O |
SMILES canónico |
CC1=C(C=C2C(=C1O)C(=O)C3(CC(C(OC3(C2=O)CC=C(C)CCC=C(C)C)(C)C)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















